molecular formula C14H21NO3S B2604570 N-cycloheptyl-4-methoxybenzenesulfonamide CAS No. 329941-74-4

N-cycloheptyl-4-methoxybenzenesulfonamide

Cat. No.: B2604570
CAS No.: 329941-74-4
M. Wt: 283.39
InChI Key: WZBSVHIIMCBIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-methoxybenzenesulfonamide: is an organic compound with the molecular formula C14H21NO3S and a molecular weight of 283.392 g/mol It is a sulfonamide derivative, characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxybenzenesulfonyl chloride+cycloheptylamineThis compound+HCl\text{4-methoxybenzenesulfonyl chloride} + \text{cycloheptylamine} \rightarrow \text{this compound} + \text{HCl} 4-methoxybenzenesulfonyl chloride+cycloheptylamine→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-cycloheptyl-4-methoxybenzenesulfonamide is used as a building block in organic synthesis. It can be used to prepare various derivatives and analogs for further study.

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with enzymes and receptors.

Medicine: this compound may have potential applications in medicinal chemistry. Sulfonamide derivatives are known for their antibacterial and antifungal properties, and this compound could be explored for similar activities.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cycloheptyl group may enhance the binding affinity and specificity of the compound for its target. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

  • N-cyclohexyl-4-methoxybenzenesulfonamide
  • N-cyclopentyl-4-methoxybenzenesulfonamide
  • N-cyclooctyl-4-methoxybenzenesulfonamide

Comparison: N-cycloheptyl-4-methoxybenzenesulfonamide is unique due to the presence of the cycloheptyl group, which provides a distinct steric and electronic environment compared to other cycloalkyl derivatives. This can result in different binding affinities and biological activities. The methoxy group also contributes to its unique chemical properties, influencing its reactivity and solubility .

Properties

IUPAC Name

N-cycloheptyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-2-3-5-7-12/h8-12,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBSVHIIMCBIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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